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Compound of Interest

Compound Name: tert-Butyl diazoacetate

Cat. No.: B029166

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
tert-butyl diazoacetate in copper-catalyzed organic transformations. Tert-butyl diazoacetate
is a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds through
the generation of copper carbene intermediates.[1] These reactions, including
cyclopropanation, insertion into X-H bonds (where X = C, O, Si, S), and cycloadditions, are
fundamental tools in modern synthetic chemistry.

Safety Precautions: Diazoacetic esters, including tert-butyl diazoacetate, are toxic and
potentially explosive.[2] All manipulations should be conducted in a well-ventilated chemical
fume hood, and distillations must be performed behind a safety shield.[2][3] Avoid contact with
rough or metallic surfaces which can induce decomposition.[3]

Synthesis of Tert-Butyl Diazoacetate

The most common and practical synthesis of tert-butyl diazoacetate involves a diazo transfer
reaction onto an active methylene compound, tert-butyl acetoacetate, followed by deacylation.

[4] The diazo transfer agent is typically a sulfonyl azide, such as p-toluenesulfonyl azide (tosyl

azide) or p-acetamidobenzenesulfonyl azide (p-ABSA).[4]

Protocol 1: Two-Step Synthesis from Tert-Butyl
Acetoacetate
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This protocol is adapted from established laboratory procedures involving diazo transfer and
subsequent deacylation.[4]

Step A: Diazo Transfer to form tert-Butyl a-Diazoacetoacetate

In a wide-mouthed Erlenmeyer flask, dissolve tert-butyl acetoacetate (0.75 mol) and
triethylamine (0.75 mol) in anhydrous acetonitrile (1 L).

e Adjust the temperature of the mixture to 20°C.

o While stirring vigorously, add p-toluenesulfonyl azide (0.75 mol) dropwise over 10-15
minutes. The reaction is exothermic, and the temperature may rise to 38-40°C.[2]

o Continue stirring at room temperature for 2.5 hours.

o Remove the solvent by rotary evaporation at 35°C (12 mm Hg). The crude tert-butyl a-
diazoacetoacetate is used directly in the next step.

Step B: Deacylation to form tert-Butyl Diazoacetate

o Dissolve the crude tert-butyl a-diazoacetoacetate (0.50 mol) in methanol (150 ml) in a three-
necked flask equipped with a stirrer and thermometer.

e Cool the solution to 2—3°C in an ice bath.

¢ Prepare a solution of sodium methoxide from sodium (0.50 g atom) and methanol (150 ml).

e Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution,
maintaining the reaction temperature between 0-5°C.[2]

 After the addition is complete, perform a workup involving extraction with pentane, washing
with water and brine, and drying over MgSOa.[5]

o Concentrate the organic extracts by rotary evaporation to yield tert-butyl diazoacetate as a
yellow liquid.[5]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b029166
https://orgsyn.org/demo.aspx?prep=cv5p0179
https://www.benchchem.com/product/b029166?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=cv5p0179
http://orgsyn.org/demo.aspx?prep=v85p0278
https://www.benchchem.com/product/b029166?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v85p0278
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step 1: Diazo Transfer

tert-Butyl Acetoacetate p-Toluenesulfonyl Azide Base (e.g., Triethylamine)
A

e
-

Pras
Pras

-

tert-Butyl a-Diazoacetoacetate

Proceed to next step

Step 2: Deacylation
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Copper-Catalyzed Cyclopropanation

One of the most powerful applications of tert-butyl diazoacetate is the copper-catalyzed
cyclopropanation of alkenes. This reaction proceeds through a copper carbene intermediate
that adds to the olefin in a concerted but asynchronous manner.[6] The choice of copper
catalyst and chiral ligands can afford high levels of diastereo- and enantioselectivity.[7]
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Protocol 2: Asymmetric Cyclopropanation of an Olefin

This generalized protocol is based on typical conditions reported for the asymmetric
cyclopropanation of olefins using tert-butyl diazoacetate.[7]

o Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon),
add the copper precursor (e.g., Cu(OTf)z2, 0.1-2 mol%) and the chiral ligand (e.g.,
bisoxazoline, 0.12-2.4 mol%).[7][8]

o Reaction Setup: Add the appropriate anhydrous solvent (e.g., dichloromethane). Stir the
mixture at the desired temperature (e.g., 0°C to 30°C) for 30-60 minutes to allow for complex
formation.

o Substrate Addition: Add the olefin substrate (1.0 equiv) to the catalyst solution.

o Diazo Addition: Prepare a solution of tert-butyl diazoacetate (1.1-1.5 equiv) in the same
anhydrous solvent. Add this solution dropwise to the reaction mixture over several hours
using a syringe pump.
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» Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
Gas Chromatography (GC) until the starting material is consumed.

» Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

 Purification: Purify the residue by flash column chromatography on silica gel to isolate the
cyclopropane product.

Olefin . . trans/cis Referenc
Catalyst Ligand Yield (%) . ee (%)
Substrate ratio
(mol%)
2,5- Cationic
dimethyl- bisoxazolin
0.1 90 - 91 [7]
2,4- e-copper
hexadiene complex
2,5- c
opper
dimethyl- p.p
04 - Schiff-base - - 96 (trans) [7]
o complex
hexadiene

Copper-Catalyzed X-H Insertion Reactions

Copper carbenes generated from tert-butyl diazoacetate can insert into various X-H bonds,
providing a direct route to functionalized products. This methodology is applicable to Si-H, S-H,
O-H, and C-H bonds.[9][10][11][12]
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Protocol 3: General Procedure for Si-H Insertion

This protocol describes a general method for the copper-catalyzed insertion of tert-butyl
diazoacetate into the Si-H bond of silanes.[10][13]

Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the copper
catalyst (e.g., [[CH3CN)4Cu]PFs, 5 mol%) and anhydrous dichloromethane.[10]

o Reagent Addition: Add the silane (1.0 equiv) followed by tert-butyl diazoacetate (1.2 equiv).
e Reaction Execution: Stir the mixture at room temperature.

¢ Monitoring and Workup: Monitor the reaction by TLC. Once the diazo compound is
consumed, concentrate the mixture in vacuo.

 Purification: Purify the crude product by flash chromatography on silica gel to yield the a-
silylester.
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Quantitative Data: Si-H and S-H Insertion Reactions

Data adapted from reactions with various a-diazoesters, demonstrating the general utility of
copper catalysis.

Diazo Catalyst .
Substrate Product Yield (%) Reference
Compound (mol%)

] ] a-Aryl [(CH3CN)4Cu] )
Triethylsilane ) a-Silylester up to 98 [10][13]
diazoacetate PFe (5)
) a-Aryl [(CH3CN)aCu] ] Good to
Thiophenol ) a-Thioester [10]
diazoacetate PFe (5) Excellent

Protocol 4: General Procedure for O-H Insertion into
Alcohols
This protocol is a representative procedure for the insertion into the O-H bond of alcohols.[14]

[15]

» Catalyst Preparation: In a reaction tube, dissolve the copper catalyst (e.g., Cu(OTf)2, 1
mol%) and a suitable chiral ligand (e.g., bisazaferrocene, 1.9 mol%) in an anhydrous solvent
like dichloromethane.[14]

o Reagent Addition: Add the alcohol substrate (5.0 equiv). For enhanced enantioselectivity, a
small amount of water may be beneficial.[14]

o Diazo Addition: Add a solution of tert-butyl diazoacetate (1.0 equiv) in the same solvent to
the reaction mixture.

e Reaction and Workup: Stir at room temperature until completion (monitored by TLC).
Concentrate the reaction mixture.

Purification: Purify the resulting a-alkoxy ester by flash column chromatography.

Protocol 5: General Procedure for C-H Insertion

This protocol outlines a general method for insertion into unactivated C(sp3)-H bonds.[11]
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Reaction Setup: In a Schlenk flask under an inert atmosphere, add the copper catalyst (e.g.,
"Sandwich" diimine-copper(l) complex, 1 mol%).[11]

e Solvent/Substrate: Add the C-H substrate. If it is a liquid, it can often be used as the solvent
(e.g., cyclohexane). Otherwise, use a co-solvent like dichloromethane.

o Diazo Addition: Slowly add a solution of tert-butyl diazoacetate (1.0 equiv) in
dichloromethane over several hours via syringe pump.

e Reaction and Workup: Stir the reaction at room temperature until the diazo compound is fully
consumed. Remove the solvent and excess substrate under reduced pressure.

« Purification: Purify the product by column chromatography.

Quantitative Data: C-H Insertion Reactions

Data based on reactions with ethyl diazoacetate, which is expected to have similar reactivity to
the tert-butyl ester.

Catalyst .
Substrate Product Yield (%) Reference
(mol%)
"Sandwich" Ethyl
Cyclohexane diimine-copper(l)  cyclohexylacetat 95 [11]
complex (1) e
_ Mixture of tertiary
"Sandwich"
o and secondary
Adamantane diimine-copper(l) ) 90 [11]
insertion
complex (1)
products
"Sandwich" Ethyl
Tetrahydrofuran diimine-copper(l)  (tetrahydrofuran- 52 [11]
complex (1) 2-yl)acetate

Copper-Catalyzed [3+2] Cycloaddition
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Tert-butyl diazoacetate can participate in more complex cascade reactions. For example, a
copper-catalyzed three-component reaction between a diazo compound, tert-butyl nitrite, and
an alkyne can generate isoxazoles in a single step.[16][17][18] The reaction proceeds via in
situ generation of a nitrile oxide from the copper carbene and a nitroso radical.[16]

Protocol 6: One-Pot Synthesis of Isoxazoles

This is a generalized protocol based on the reported copper-catalyzed [3+2] cycloaddition.[16]

e Reaction Setup: To a sealed tube, add the copper catalyst (e.g., Cu(OAc)z2:-H20, 10 mol%), a
base/ligand (e.g., DABCO), the alkyne (1.0 equiv), and the diazo compound (e.g., tert-butyl
diazoacetate, 1.2 equiv) in a suitable solvent (e.g., toluene).

o Reagent Addition: Add tert-butyl nitrite (2.0 equiv).

o Reaction Execution: Seal the tube and heat the reaction mixture (e.g., at 130°C) for the
specified time (e.g., 6 hours).

o Workup: After cooling to room temperature, concentrate the reaction mixture.

« Purification: Purify the residue by column chromatography to afford the substituted isoxazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b029166#copper-catalyzed-reactions-of-tert-butyl-
diazoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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